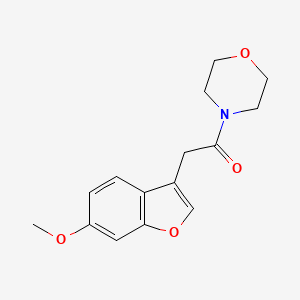![molecular formula C16H11ClFN3O3 B7480560 5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)
5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide is a chemical compound that is commonly referred to as "CFM-2". This compound has been the subject of significant scientific research due to its potential applications in a variety of fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of CFM-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, CFM-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. In particular, CFM-2 has been shown to reduce inflammation and pain in animal models. CFM-2 has also been shown to have antifungal and antibacterial properties, as well as herbicidal and insecticidal properties.
実験室実験の利点と制限
One advantage of CFM-2 for lab experiments is its relatively low cost and ease of synthesis. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are a number of future directions for research on CFM-2. One area of research could involve further investigation of its anti-inflammatory and analgesic effects, with the goal of developing new treatments for pain and inflammation. Another area of research could involve further investigation of its antifungal and antibacterial properties, with the goal of developing new treatments for infectious diseases.
In agriculture, future research could focus on the development of CFM-2 as a herbicide or insecticide, with the goal of improving crop yields and reducing the use of harmful chemicals.
In industry, future research could focus on the development of CFM-2 as a catalyst for chemical reactions, with the goal of improving the efficiency and sustainability of chemical production processes.
合成法
The synthesis of CFM-2 involves a series of chemical reactions that begin with the reaction of 4-fluorobenzoyl chloride with 3-amino-5-methylisoxazole to form 4-fluoro-3-(5-methylisoxazol-3-yl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 5-chloro-2-hydroxybenzamide to form CFM-2.
科学的研究の応用
CFM-2 has been the subject of significant scientific research due to its potential applications in a variety of fields. In medicine, CFM-2 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. CFM-2 has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
In agriculture, CFM-2 has been shown to have herbicidal properties, making it a potential candidate for use as a herbicide. CFM-2 has also been shown to have insecticidal properties, making it a potential candidate for use as an insecticide.
In industry, CFM-2 has been shown to have potential applications as a catalyst in chemical reactions, making it a potential candidate for use in the production of various chemicals.
特性
IUPAC Name |
5-chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O3/c17-10-3-6-13(12(7-10)15(19)22)23-8-14-20-16(21-24-14)9-1-4-11(18)5-2-9/h1-7H,8H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQCSXPEESQBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)

![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
